molecular formula C8H9ClFNO2 B6590104 methyl 2-amino-5-fluorobenzoate hydrochloride CAS No. 396652-66-7

methyl 2-amino-5-fluorobenzoate hydrochloride

Cat. No.: B6590104
CAS No.: 396652-66-7
M. Wt: 205.6
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Description

Methyl 2-amino-5-fluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H8FNO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 2-position and a fluorine atom at the 5-position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-fluorobenzoate hydrochloride typically involves the esterification of 2-amino-5-fluorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-fluorobenzoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.

    Reduction Reactions: The nitro group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of this compound.

    Oxidation Reactions: Quinones and other oxidized products.

    Reduction Reactions: Amines and other reduced products.

Scientific Research Applications

Methyl 2-amino-5-fluorobenzoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-fluorobenzoate
  • Methyl 3-fluorobenzoate
  • Methyl 2,6-difluorobenzoate

Uniqueness

Methyl 2-amino-5-fluorobenzoate hydrochloride is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

396652-66-7

Molecular Formula

C8H9ClFNO2

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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